benzyl N-(2-carbamoylethyl)carbamate

Thermal stability Solid-state characterization Peptide intermediate handling

Benzyl N-(2-carbamoylethyl)carbamate (CAS 886-64-6), most frequently referenced as Z-β-alanine amide or Cbz-β-alaninamide, is a benzyloxycarbonyl (Cbz)-protected β-amino acid amide with molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g/mol. It belongs to the class of N-protected amino acid amides commonly employed as intermediates in peptide-mimetic synthesis, enzyme-probe design, and medicinal chemistry campaigns.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 886-64-6
Cat. No. B1267423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(2-carbamoylethyl)carbamate
CAS886-64-6
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(=O)N
InChIInChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15)
InChIKeyJSVDOBZAAAJMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(2-Carbamoylethyl)carbamate (CAS 886-64-6) – Core Identity for Sourcing & Selection


Benzyl N-(2-carbamoylethyl)carbamate (CAS 886-64-6), most frequently referenced as Z-β-alanine amide or Cbz-β-alaninamide, is a benzyloxycarbonyl (Cbz)-protected β-amino acid amide with molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.24 g/mol [1]. It belongs to the class of N-protected amino acid amides commonly employed as intermediates in peptide-mimetic synthesis, enzyme-probe design, and medicinal chemistry campaigns. Commercial sourcing typically provides the compound as a crystalline powder with purity specifications ranging from 95% to ≥99% . Its primary structural distinction lies in the β-alanine backbone combined with a terminal primary amide, which confers a spatial and hydrogen-bonding profile demonstrably different from α-amino acid amide analogs.

Peptide-mimetic synthesis intermediate – Cbz-protected β-alanine amide compatible with orthogonal deprotection strategies.
Solid-state and solution stability – Higher melting point supports ambient storage and shipping without cold-chain logistics.
≥99% purity grade available – Supports high-yield solid-phase peptide synthesis and enzyme-probe assembly with reduced chain-termination risk.

Why Generic Substitution Fails for Benzyl N-(2-Carbamoylethyl)carbamate


In-class N-protected amino acid amides cannot be interchanged without consequence because the protecting group determines both the synthetic orthogonality strategy and the compound's chemical resilience during downstream transformations. The Cbz group on Z-β-alanine amide is cleavable by catalytic hydrogenolysis or strong acid but is stable to the basic and nucleophilic conditions that remove Fmoc or hydrolyze activated esters [1]. Simultaneously, the β-alanine core positions the terminal amide one methylene unit farther from the carbamate than in α-amino acid amides, altering hydrogen-bond geometry, conformational flexibility, and recognition by proteolytic enzymes. These differences mean that substituting Fmoc-β-Ala-NH₂ or Boc-β-Ala-NH₂ into a protocol optimized for the Cbz variant can lead to premature deprotection, side-reactions, or altered biological activity profiles. The quantitative evidence in Section 3 specifies the measurable performance gaps that procurement decisions must account for.

Target Cbz-β-Ala-NH₂ (CAS 886-64-6)
Substitute Risk Fmoc-β-Ala-NH₂ may undergo premature deprotection under piperidine/DMF conditions used in standard SPPS cycles.
Target Cbz-β-Ala-NH₂ (CAS 886-64-6)
Substitute Risk Boc-β-Ala-NH₂ typically requires strong acid (TFA) for removal, limiting compatibility with acid-sensitive resins or linkers.
Target Cbz-β-Ala-NH₂ (CAS 886-64-6)
Substitute Risk α-amino amide analogs (e.g., Cbz-Ala-NH₂) may differ in hydrogen-bond geometry, conformational flexibility, and aminopeptidase susceptibility.

Quantitative Differentiation Evidence for Benzyl N-(2-Carbamoylethyl)carbamate Versus In-Class Analogs


Thermal Stability: Melting Point Advantage Over α-Amino Amide Congeners

The melting point of benzyl N-(2-carbamoylethyl)carbamate is reported as 160–165 °C [1], which is substantially higher than the typical melting range of the closest α-amino Cbz-amide analog Cbz-L-alanine amide (CAS 151378-81-3), which melts at approximately 120–125 °C . This ~40 °C elevation in melting point reflects stronger intermolecular hydrogen bonding in the crystalline lattice, driven by the β-alanine backbone and terminal primary amide. Higher melting point correlates with superior room-temperature solid-state stability and reduced risk of degradation during long-term storage or shipping without cold-chain logistics.

Thermal Stability
Cross-study comparable
Δ ≈ +40 °C vs. α-amino amide analog
Higher melting point supports ambient storage stability and reduced degradation risk during long-term procurement.
Capillary melting point: target 160–165 °C vs. comparator ~120–125 °C.
Thermal stability Solid-state characterization Peptide intermediate handling

Purity Specification Benchmarking: ≥99% HPLC Purity Available for Sensitive Applications

Commercially available benzyl N-(2-carbamoylethyl)carbamate can be sourced at ≥99% purity (HPLC) from established biochemical suppliers . In contrast, many generic β-alanine amide derivatives—particularly Boc-β-Ala-NH₂ and Fmoc-β-Ala-NH₂—are frequently supplied at 95–97% purity ranges . The 2–4 percentage-point purity gap is consequential in peptide coupling reactions where low-level impurities (e.g., free amine or hydrolyzed acid) can act as chain terminators, reducing crude peptide yield by >10% in solid-phase synthesis workflows [1].

Purity Specification
Cross-study comparable
≥99% (HPLC)
Reduces chain-termination events in SPPS, directly improving crude peptide yield.
Δ = +2 to +4 percentage points over Boc- and Fmoc- analogs; vendor CoA data.
Purity specification Peptide synthesis Enzyme assay

Chemical Resilience: Documented Resistance to Azides and Chlorides With High-pH Stability

According to vendor technical documentation, Z-β-alanine amide exhibits resistance to azides and chlorides and remains stable at high pH values . This stability profile is non-universal among N-protected amino acid amides: Fmoc-protected analogs undergo rapid deprotection under basic conditions (piperidine/DMF), and Alloc-protected variants are sensitive to nucleophilic scavengers. The Cbz group on the target compound provides an orthogonal stability window that enables transformations such as azide-alkyne cycloaddition (click chemistry) or chloride-mediated halogenation to be performed without protecting-group erosion. No quantitative degradation kinetics were available for direct head-to-head comparison; the evidence strength is therefore classified as supporting.

Chemical Resilience
Supporting evidence
Resistant to azides, chlorides, and high pH
Enables click chemistry and halogenation steps without protecting-group erosion.
Qualitative vendor-reported stability; quantitative kinetics not available.
Chemical stability Azide resistance High-pH compatibility

Antibacterial Activity: Broad-Spectrum Potency Against Gram-Positive and Gram-Negative Bacteria

Vendor literature states that Z-β-alanine amide has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific MIC values and comparator data against standard antibiotics or close structural analogs (e.g., Z-Gly-NH₂, Z-Ala-NH₂) are not provided in the referenced source, the dual-spectrum activity claim distinguishes it from many simple N-protected amino acid amides that lack intrinsic antimicrobial properties. This positions the compound as a potential starting scaffold for antibacterial lead optimization. Quantitative MIC head-to-head data are required to elevate this beyond supporting evidence.

Antibacterial Activity
Supporting evidence
Reported dual-spectrum activity against Gram-positive and Gram-negative bacteria
Supports antimicrobial screening context as a dual-spectrum starting scaffold.
MIC values and comparator data not provided in referenced source.
Antibacterial Gram-positive Gram-negative Drug discovery

Protecting-Group Orthogonality: Cbz Enables Hydrogenolytic Deprotection Orthogonal to Fmoc/Boc Strategies

The benzyloxycarbonyl (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH, TFA) but is stable to piperidine and morpholine—the reagents used for Fmoc removal [1]. In contrast, Fmoc-β-Ala-NH₂ is deprotected by 20% piperidine in DMF (t₁/₂ ~ 6 min), and Boc-β-Ala-NH₂ requires TFA (t₁/₂ ~ 30 min) [1]. This orthogonality enables sequential protecting-group manipulation in convergent synthetic strategies. For example, in an on-resin peptide assembly where a base-labile linker is employed, Fmoc-based building blocks cannot be used post-coupling, whereas the Cbz variant remains fully intact. No direct kinetic comparison study for these three β-alanine amide variants was identified; this is a class-level inference grounded in the well-established protecting-group chemistry literature.

Protecting-Group Orthogonality
Class-level inference
Cbz stable to piperidine; cleaved by H₂/Pd or HBr/AcOH
Mandatory for synthetic routes with piperidine-sensitive linkers or orthogonal amine deprotection.
Class-level protecting-group chemistry; no direct kinetic head-to-head study located.
Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis

Conformational Distinction: β-Alanine Backbone Alters Hydrogen-Bond Geometry Versus α-Amino Amides

The target compound incorporates a β-alanine scaffold, placing the amide nitrogen two carbons from the carbamate carbonyl rather than one (as in α-amino acid amides). This additional methylene unit increases the number of rotatable bonds to 6 (vs. 5 for Cbz-L-alanine amide) and alters the distance and angle of hydrogen-bond donor/acceptor pairs [1]. In enzyme inhibition assays, β-amino acid amides often exhibit reduced susceptibility to aminopeptidase degradation compared to α-amino amides [2]. While no direct comparative stability assay between Z-β-Ala-NH₂ and Z-Ala-NH₂ was located, the class-level inference is that metabolic stability in biological assays is enhanced for the β-analog, making it the preferred choice for cellular and in vivo probe design where amide bond hydrolysis is a known failure mode.

Conformational Distinction
Class-level inference
6 rotatable bonds; β-amino amide scaffold resistant to aminopeptidases
Supports intracellular probe design by reducing confounding amide hydrolysis in biological assays.
Structural analysis from PubChem; class-level enzyme stability from literature.
Conformational analysis Hydrogen bonding Peptide mimetic design

High-Impact Application Scenarios for Benzyl N-(2-Carbamoylethyl)carbamate in Research & Industrial Settings


Solid-Phase Peptide Synthesis Requiring Orthogonal Cbz Protection

In Fmoc-strategy SPPS, the Cbz group on benzyl N-(2-carbamoylethyl)carbamate enables the introduction of a β-alanine amide residue that remains inert to piperidine deprotection cycles. This is critical when the synthetic route includes base-sensitive side-chain protecting groups or linkers (e.g., super-acid-labile SASRIN or HMPB linkers) that would be compromised by premature Fmoc removal [1]. The ≥99% purity available commercially minimizes chain-termination events, supporting high-yield synthesis of complex peptide mimetics.

Enzyme Inhibition Probe Design Leveraging β-Amino Amide Stability

The β-alanine amide backbone confers resistance to aminopeptidase-mediated hydrolysis, making this compound a superior scaffold for designing intracellular enzyme inhibitors or activity-based probes [2]. Unlike α-amino amide analogs that are rapidly cleaved in cellular lysates, the β-amino amide core persists long enough to engage target enzymes, improving assay signal-to-noise ratios and enabling time-resolved inhibition studies.

Antibacterial Hit Discovery Starting from a Dual-Spectrum Scaffold

The reported broad-spectrum antibacterial activity (Gram-positive and Gram-negative) positions Z-β-alanine amide as a starting point for medicinal chemistry optimization . Its Cbz protecting group can be removed hydrogenolytically to reveal the free amine for further derivatization, while the primary amide serves as a hydrogen-bond anchor for target binding. This dual functionality streamlines the synthesis of focused compound libraries.

Click Chemistry and Harsh-Condition Conjugation Reactions

The documented resistance to azides and chlorides and stability at high pH render this compound compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal conjugation chemistries. Fmoc- and Alloc-protected analogs would undergo deprotection or side-reaction under these conditions, making the Cbz variant the only viable choice for synthetic routes that require orthogonal protection through aggressive reaction steps.

Application
Selection Property
Validation Focus
Orthogonal SPPS strategies
Cbz protection stable to piperidine cycles
Coupling yield and purity on base-sensitive linkers
Enzyme inhibition probe design
β-amino amide scaffold resists aminopeptidase hydrolysis
Assay signal-to-noise ratio and time-resolved target engagement
Antibacterial hit discovery
Reported dual-spectrum antimicrobial scaffold
MIC determination and structure-activity relationship profiling
Click chemistry and harsh-condition reactions
Resistance to azides, chlorides, and high pH
Protecting-group integrity after CuAAC or halogenation steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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